molecular formula C5H12N2O2 B12938292 N-(2-hydroxyethyl)-2-(methylamino)acetamide CAS No. 357277-74-8

N-(2-hydroxyethyl)-2-(methylamino)acetamide

Cat. No.: B12938292
CAS No.: 357277-74-8
M. Wt: 132.16 g/mol
InChI Key: WTSJQQCLQKTFSG-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(methylamino)acetamide is a chemical compound with a variety of applications in scientific research and industry. It is characterized by its unique structure, which includes a hydroxyethyl group and a methylamino group attached to an acetamide backbone. This compound is of interest due to its potential reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(methylamino)acetamide typically involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

2-chloro-N-(2-hydroxyethyl)acetamide+methylamineThis compound+HCl\text{2-chloro-N-(2-hydroxyethyl)acetamide} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 2-chloro-N-(2-hydroxyethyl)acetamide+methylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(methylamino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide backbone can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield N-(2-oxoethyl)-2-(methylamino)acetamide, while reduction of the acetamide backbone may produce N-(2-hydroxyethyl)-2-(methylamino)ethanol.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(methylamino)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of cellular components and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)acetamide: Lacks the methylamino group, resulting in different reactivity and applications.

    2-(methylamino)acetamide: Lacks the hydroxyethyl group, affecting its solubility and interaction with biological targets.

    N-(2-hydroxyethyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group, leading to variations in its chemical properties and reactivity.

Uniqueness

N-(2-hydroxyethyl)-2-(methylamino)acetamide is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

357277-74-8

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(methylamino)acetamide

InChI

InChI=1S/C5H12N2O2/c1-6-4-5(9)7-2-3-8/h6,8H,2-4H2,1H3,(H,7,9)

InChI Key

WTSJQQCLQKTFSG-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCCO

Origin of Product

United States

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